Thieno[2,3-b]pyridine-3-carbonitrile
Description
Properties
Molecular Formula |
C8H4N2S |
|---|---|
Molecular Weight |
160.2 g/mol |
IUPAC Name |
thieno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4N2S/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H |
InChI Key |
BQQWSYFDZFBFKI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)SC=C2C#N |
Canonical SMILES |
C1=CC2=C(N=C1)SC=C2C#N |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Applications
Thieno[2,3-b]pyridine derivatives have been extensively studied for their anticancer properties. Notably, one study investigated a specific thieno[2,3-b]pyridine compound (referred to as compound 1) in triple-negative breast cancer (TNBC) cells. The results indicated that this compound significantly reduced the expression of cancer stem cell markers CD15s and CD44, suggesting its potential as a therapeutic agent for TNBC treatment .
Anti-inflammatory Properties
Certain derivatives of thieno[2,3-b]pyridine have been developed as anti-inflammatory agents. Research indicates that these compounds can inhibit bone resorption and are being explored for their potential in treating conditions such as arthritis. The synthesis of these compounds has been optimized to improve yields and reduce reaction times, making them more accessible for pharmaceutical applications .
Modulation of Multidrug Resistance
Thieno[2,3-b]pyridine derivatives have also been identified as potential modulators of multidrug resistance (MDR) in cancer therapy. These compounds can enhance the efficacy of existing chemotherapeutics by inhibiting drug efflux mechanisms mediated by ATP-binding cassette (ABC) transporters. This property is crucial for overcoming resistance in cancer cells that typically respond poorly to standard treatments .
Bone Health Applications
Research has highlighted the utility of thieno[2,3-b]pyridines in promoting osteogenesis and improving bone density. They are being investigated for their potential applications in treating osteoporosis and other bone-related disorders. The ability to suppress bone resorption makes these compounds valuable candidates for developing therapies aimed at enhancing bone health and preventing conditions like osteoporosis .
Solubility Enhancement Strategies
One of the significant challenges faced by thieno[2,3-b]pyridine derivatives is their low aqueous solubility, which limits their clinical application. Recent studies have proposed strategies to enhance solubility through structural modifications or by formulating these compounds with polymers. For instance, substituting sulfur with nitrogen has shown to increase solubility significantly while maintaining anticancer activity .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Anticancer | Treatment for TNBC | Reduces CD15s and CD44 expression in cancer cells |
| Anti-inflammatory | Arthritis treatment | Inhibits bone resorption |
| Multidrug Resistance | Enhancing efficacy of chemotherapeutics | Modulates ABC transporters to overcome drug resistance |
| Bone Health | Osteoporosis treatment | Promotes osteogenesis and improves bone density |
| Solubility Enhancement | Improved formulation strategies | Structural modifications increase solubility |
Comparison with Similar Compounds
Thieno[2,3-c]pyridine-3-carbonitrile Derivatives
- Example: 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (CAS: Not provided) Key Differences: The sulfur atom in the thiophene ring is fused at the [2,3-c] position instead of [2,3-b], and the pyridine ring is partially saturated (tetrahydro).
Chromeno[2,3-b]pyridine-3-carbonitrile Derivatives
- Example: 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile Key Differences: Incorporates a chromene (benzopyran) moiety fused to the pyridine ring. Impact: Increased aromaticity and planarity enhance π-π stacking interactions, which are critical for DNA intercalation or receptor binding .
Pyrrolo[2,3-b]pyridine-3-carbonitrile
- Example: 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile Key Differences: Replaces the thiophene ring with a pyrrole (nitrogen-containing) ring.
Functional Analogues
Thieno[2,3-b]pyridines with Ester/Carbonate Groups
- Example: Ester-functionalized thieno[2,3-b]pyridines Key Differences: Addition of prodrug-like ester or carbonate moieties. Impact:
- Solubility : Improved aqueous solubility due to polar functional groups .
- Bioactivity : Enhanced anti-proliferative activity against HCT-116 colon cancer cells (IC₅₀: 2.5–8.7 µM) compared to unmodified derivatives .
5-Bromobenzofuran-Containing Derivatives
- Example: 1-Amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile Key Differences: Incorporates a 5-bromobenzofuran substituent. Impact: The bromine atom enhances halogen bonding with biological targets, while the benzofuran moiety increases lipophilicity, improving blood-brain barrier penetration .
Trifluoromethyl-Substituted Derivatives
- Example: 3-Amino-4-(trifluoromethyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (CAS: 299198-01-9) Key Differences: Substitution with a trifluoromethyl (-CF₃) group. Impact: The -CF₃ group acts as a bioisostere, improving metabolic stability and binding affinity to adenosine receptors (Ki: <100 nM for A₁ receptors) .
Comparative Data Tables
Key Research Findings
Antimicrobial Activity: this compound derivatives exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-Proliferative Activity : Ester-functionalized derivatives show 3–10-fold higher potency against cancer cells compared to the parent compound, attributed to improved cellular uptake .
Preparation Methods
Multi-Step Synthesis via Enolate Intermediates
The foundational approach to Thieno[2,3-b]pyridine-3-carbonitrile involves sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate as a starting material. Reacting this enolate with cyanothioacetamide or 2-cyanoacetohydrazide in piperidinium acetate yields intermediates 2 (6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile) and 3 (1-amino-6-(5-bromobenzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile). Subsequent alkylation of 2 with chloroacetone in N,N-dimethylformamide (DMF) and potassium hydroxide produces 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile (5a ), which cyclizes in ethanol with piperidine to form 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone (6a ).
Key Advantages :
- Permits introduction of diverse substituents at the benzofuran and pyridine rings.
- IR and ¹H-NMR data confirm structural integrity (e.g., δ 2.39 ppm for CH₃ in 5a ).
Limitations :
- Requires multiple purification steps, reducing overall yield (50–65%).
- Sensitive to reaction conditions, necessitating precise temperature control.
Cascade Synthesis Using Mercaptopyridine Precursors
A streamlined method employs 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles, synthesized via a one-pot three-component reaction of malononitrile, aldehydes, and thiophenol catalyzed by high-surface-area MgO. Alkylation with α-halogen compounds (e.g., chloroacetonitrile) in sodium ethoxide induces cyclization, yielding Thieno[2,3-b]pyridine-3-carbonitrile derivatives in >85% yield.
Mechanistic Insight :
- MgO facilitates Knoevenagel condensation and nucleophilic thiol addition.
- Intramolecular cyclization proceeds via SN2 displacement, forming the thiophene ring.
Optimization Data :
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| HSA MgO | 2.5 | 92 |
| Nano-MgO | 3.0 | 88 |
| Triethylamine | 4.0 | 78 |
Cyclization of Arylidenemalononitrile Derivatives
Pyridothienopyridines are synthesized by reacting 3-amino-2,3,4,5,6,7-hexahydrobenzo[b]thiophene-2-carbonitrile with arylidenemalononitriles in ethanol/piperidine. For instance, 2-amino-7,9-dimethyl-4-phenyl-pyrano[2',3':4,5]thieno[2,3-b]pyridine-3-carbonitrile (17a ) forms at 78% yield after 3 h reflux. IR spectra confirm CN stretches at 2210 cm⁻¹, while ¹H-NMR reveals methyl groups at δ 3.4–3.6 ppm.
Applications :
- Ideal for fused-ring systems with electron-withdrawing substituents.
- Piperidine enhances enamine formation, accelerating cyclization.
Three-Component C–H Functionalization
A contemporary strategy avoids pre-functionalized substrates by employing tert-butyl isocyanide, elemental sulfur, and aldehydes. This one-pot reaction proceeds via in situ thioenolate generation, followed by C–H functionalization and cyclization. For example, 2-(tert-butylamino)thieno[2,3-b]pyridine-3-carbonitrile (6f ) is isolated in 67% yield with a melting point of 227–230°C.
Advantages :
- Atom-economical with no stoichiometric byproducts.
- Broad substrate scope, accommodating aryl and alkyl aldehydes.
Diazonium Salt Coupling and Cyclocondensation
Curcumin-derived diazonium salts react with 3-amino-2,3,4,5,6,7-hexahydrobenzo[b]thiophene-2-carbonitrile to form azo-linked intermediates, which cyclize under acidic conditions. While this method targets derivatives, adjusting the diazonium electrophile could adapt it for the parent compound.
Comparative Analysis of Synthetic Methods
Q & A
Q. What are the common synthetic routes for Thieno[2,3-b]pyridine-3-carbonitrile and its derivatives?
this compound derivatives are typically synthesized via cyclization reactions using precursors like 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile. Key reagents include chloroacetone, ethyl chloroacetate, or ω-bromoacetophenone, which facilitate heterocyclic ring formation. Post-synthetic modifications (e.g., hydrazonoyl halide reactions) enable access to pyrido[4',5':4,5]thieno[3,2-d]pyrimidines . Characterization involves elemental analysis, IR, NMR, and mass spectrometry to confirm structural integrity .
Q. How is structural characterization of this compound derivatives validated?
Structural validation relies on a combination of elemental analysis (C, H, N, S content), spectral data (IR for nitrile C≡N stretching at ~2200 cm⁻¹, ¹H/¹³C NMR for aromatic and substituent protons), and mass spectrometry (molecular ion peaks). Alternative syntheses or X-ray crystallography may resolve ambiguities in complex derivatives .
Q. What in vitro assays are used to screen the biological activity of these compounds?
Standard assays include:
- Antimicrobial susceptibility testing (e.g., against S. aureus, E. coli) using agar diffusion or microdilution methods .
- Cytotoxicity evaluation via MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
- Enzyme inhibition studies (e.g., HIV-1 reverse transcriptase or γ-secretase) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Key factors include:
- Catalyst selection : Anhydrous ZnCl₂ or POCl₃ enhances cyclization efficiency in refluxing ethanol or ethylene glycol .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethylene glycol facilitates high-temperature reactions .
- Reaction time : Prolonged reflux (8–10 hours) ensures complete conversion, monitored by TLC or HPLC .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies may arise from variations in substituents, assay protocols, or cell lines. Mitigation strategies:
- Comparative SAR studies : Systematically modify substituents (e.g., trifluoromethyl, benzofuran) to isolate activity trends .
- Standardized protocols : Use established guidelines (e.g., CLSI for antimicrobial testing) to minimize inter-lab variability .
- Computational docking : Validate target engagement (e.g., kinase binding pockets) to explain divergent bioactivity .
Q. What strategies enable the development of structure-activity relationships (SAR) for these compounds?
SAR development involves:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilic reactivity or improve metabolic stability .
- Bioisosteric replacement : Replace thiophene with benzofuran to modulate lipophilicity and bioavailability .
- Pharmacophore mapping : Identify critical moieties (e.g., nitrile, thienopyridine core) for target binding using 3D-QSAR models .
Q. What safety precautions are critical when handling this compound derivatives?
Refer to UN GHS guidelines (Revision 8):
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste disposal : Neutralize reactive intermediates (e.g., hydrazonoyl halides) before disposal .
- Toxicity monitoring : Acute toxicity assays (e.g., LD₅₀ in rodents) for novel derivatives .
Q. How can advanced characterization techniques resolve ambiguities in complex derivatives?
- X-ray crystallography : Determines absolute configuration of chiral centers in fused-ring systems .
- DFT calculations : Predicts NMR chemical shifts and IR vibrational modes to validate experimental data .
- LC-MS/MS : Identifies degradation products or metabolites in stability studies .
Q. What mechanistic insights guide the design of Thieno[2,3-b]pyridine-based enzyme inhibitors?
Mechanistic studies focus on:
- Kinetic analysis : Determine inhibition mode (competitive/non-competitive) using Lineweaver-Burk plots .
- Isotopic labeling : Track metabolic pathways (e.g., ¹⁴C-labeled nitrile groups) in hepatocyte models .
- Cryo-EM/X-ray crystallography : Visualize inhibitor-enzyme interactions at atomic resolution .
Q. What steps are required to translate these compounds into preclinical candidates?
Key milestones include:
- Lead optimization : Improve pharmacokinetics (e.g., logP < 5) via prodrug strategies or salt formation .
- In vivo efficacy : Test antitumor activity in xenograft models or anti-inflammatory effects in murine collagen-induced arthritis .
- Toxicokinetics : Assess plasma half-life, tissue distribution, and maximum tolerated dose (MTD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
